2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
CAS No.: 1170878-74-6
Cat. No.: VC4212255
Molecular Formula: C18H19F3N4O3
Molecular Weight: 396.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170878-74-6 |
|---|---|
| Molecular Formula | C18H19F3N4O3 |
| Molecular Weight | 396.37 |
| IUPAC Name | 2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C18H19F3N4O3/c1-12-10-15(17(27)24-6-8-28-9-7-24)23-25(12)11-16(26)22-14-4-2-13(3-5-14)18(19,20)21/h2-5,10H,6-9,11H2,1H3,(H,22,26) |
| Standard InChI Key | QRVGFILDJZWYFZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)N3CCOCC3 |
Introduction
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which confer unique chemical properties and biological activities. This specific compound features a morpholine moiety and a trifluoromethyl group, known to enhance pharmacological properties.
Key Features:
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Molecular Formula: C18H19F3N4O3
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Molecular Weight: 396.37 g/mol
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Chemical Class: Pyrazole derivative
Synthesis of 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring, introduction of the morpholine-4-carbonyl group, attachment of the trifluoromethylphenyl group, and acetylation. Common solvents used in these reactions include dimethyl sulfoxide (DMSO) and dichloromethane (DCM), while catalysts might involve palladium or copper salts.
Synthetic Steps:
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Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
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Introduction of the Morpholine-4-carbonyl Group: This step might involve the reaction of the pyrazole intermediate with morpholine and a suitable carbonyl source.
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Attachment of the Trifluoromethylphenyl Group: This can be done through a nucleophilic substitution reaction where the pyrazole intermediate reacts with a trifluoromethylphenyl halide.
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Acetylation: The final step could involve the acetylation of the intermediate to form the desired compound.
Potential Applications:
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Anti-inflammatory Agents: Pyrazole derivatives have shown promise in developing anti-inflammatory drugs.
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Anti-cancer Agents: The biological activity associated with pyrazole derivatives makes them candidates for anti-cancer drug development.
Research Findings and Patents
This compound has been referenced in various patents and scientific literature, highlighting its potential applications in medicinal chemistry. Patents such as US6218418B1 and US10544107B2 describe related pyrazole derivatives and their synthesis processes, indicating ongoing interest in this class of compounds for therapeutic uses.
Relevant Patents:
| Patent Number | Description |
|---|---|
| US6218418B1 | Describes pyrazole derivatives and their synthesis for therapeutic applications. |
| US10544107B2 | Discusses the synthesis and potential therapeutic uses of related pyrazole compounds. |
Comparison with Similar Compounds
Similar compounds, such as N-(4-chlorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide, also feature pyrazole rings and morpholine moieties but differ in their phenyl substitutions. These differences can influence their biological activity and chemical reactivity.
Comparison Table:
| Compound | Molecular Formula | Molecular Weight | Phenyl Substitution |
|---|---|---|---|
| 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide | C18H19F3N4O3 | 396.37 g/mol | Trifluoromethylphenyl |
| N-(4-chlorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide | C16H19ClN4O2 | - | Chlorophenyl |
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